N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide
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Overview
Description
N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound is characterized by the presence of a bromine atom, a pyridine ring, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid . The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide may involve large-scale bromination reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-6-oxo-1H-pyridin-2-yl)acetamide
- 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide
Uniqueness
N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide is unique due to its specific combination of a bromine atom, a pyridine ring, and an acetamide group. This combination imparts distinct chemical properties, making it valuable for various research applications .
Properties
CAS No. |
444811-13-6 |
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Molecular Formula |
C7H7BrN2O2 |
Molecular Weight |
231.05 g/mol |
IUPAC Name |
N-(5-bromo-6-oxo-1H-pyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-4(11)9-6-3-2-5(8)7(12)10-6/h2-3H,1H3,(H2,9,10,11,12) |
InChI Key |
KRSUCCLWLDMPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C(=O)N1)Br |
Purity |
95 |
Origin of Product |
United States |
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